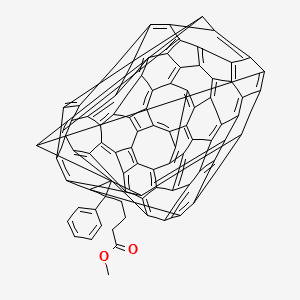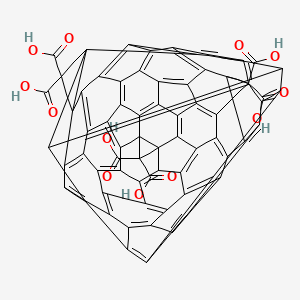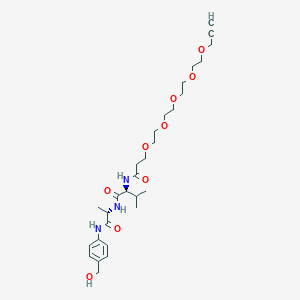
Alkyne-PEG(4)-Val-Ala-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkyne-PEG(4)-Val-Ala-PAB is a compound that combines an alkyne group, a polyethylene glycol (PEG) spacer, and a peptide sequence consisting of valine (Val) and alanine (Ala) linked to para-aminobenzyloxycarbonyl (PAB). This compound is often used in bioconjugation and drug delivery applications due to its ability to form stable linkages with other molecules through click chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alkyne-PEG(4)-Val-Ala-PAB typically involves several steps:
Synthesis of Alkyne-PEG(4): The alkyne group is introduced to the PEG chain through a reaction with propargyl bromide in the presence of a base such as potassium carbonate.
Peptide Coupling: The Val-Ala peptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide is then coupled to the PEG chain using carbodiimide chemistry, typically with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Attachment of PAB: The PAB group is introduced through a reaction with the terminal amine of the peptide-PEG conjugate, using a suitable coupling reagent such as N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
Alkyne-PEG(4)-Val-Ala-PAB undergoes various chemical reactions, including:
Click Chemistry: The terminal alkyne group reacts with azides in the presence of a copper catalyst to form triazoles. This reaction is highly efficient and specific.
Peptide Bond Formation: The peptide sequence can form additional peptide bonds with other amino acids or peptides.
Hydrolysis: The ester and amide bonds in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as the catalyst system.
Peptide Coupling: DCC, NHS, and DIC are frequently used coupling reagents.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Extended Peptides: Formed through peptide bond formation.
Carboxylic Acids and Amines: Formed through hydrolysis of ester and amide bonds.
Scientific Research Applications
Alkyne-PEG(4)-Val-Ala-PAB has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications.
Mechanism of Action
The primary mechanism of action of Alkyne-PEG(4)-Val-Ala-PAB involves its ability to form stable linkages with other molecules through click chemistry. The alkyne group reacts with azides to form triazoles, enabling the conjugation of various biomolecules. The PEG spacer provides flexibility and solubility, while the Val-Ala peptide sequence can interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
Alkyne-PEG4-NHS Ester: Used for modifying primary amine groups with a terminal alkyne group.
Alkyne-PEG4-Amine: Contains terminal primary amines that can react with carbonyl groups.
Alkyne-PEG4-Maleimide: Contains a maleimide group that reacts with thiols.
Uniqueness
Alkyne-PEG(4)-Val-Ala-PAB is unique due to its combination of an alkyne group, PEG spacer, and peptide sequence. This combination allows for versatile applications in bioconjugation, drug delivery, and material science, providing both stability and specificity in its interactions.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N3O9/c1-5-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-26(34)32-27(22(2)3)29(36)30-23(4)28(35)31-25-8-6-24(21-33)7-9-25/h1,6-9,22-23,27,33H,10-21H2,2-4H3,(H,30,36)(H,31,35)(H,32,34)/t23-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQVWFCLKRIYGH-HOFKKMOUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
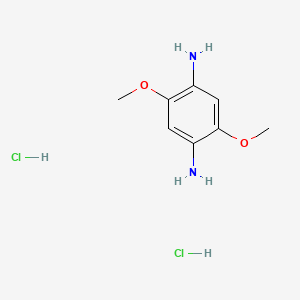
![tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B8147132.png)
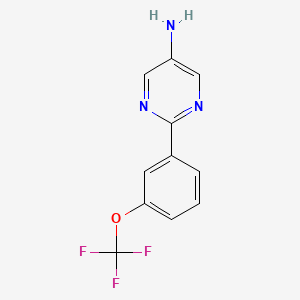
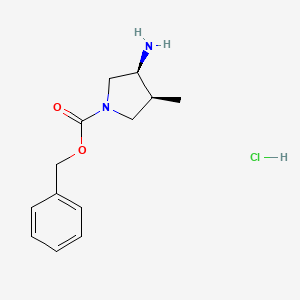
![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B8147154.png)
![Sodium;2-[4-(2-oxidoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B8147160.png)
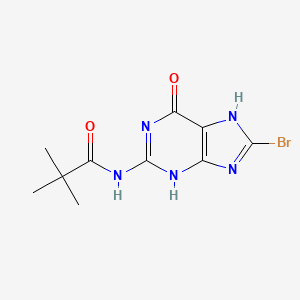
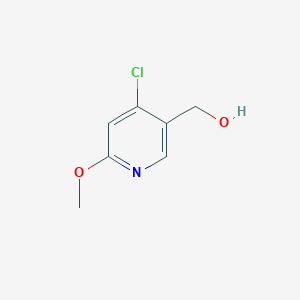
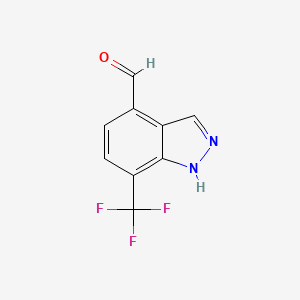
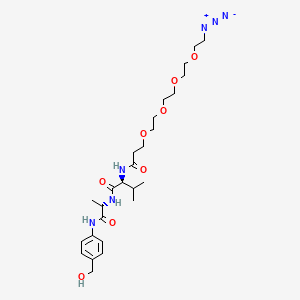
![(C60-Ih)[5,6]fullerane-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24,25,26,27,28,29,30,31,32,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60-hexacontol](/img/structure/B8147215.png)

